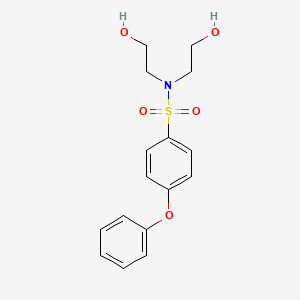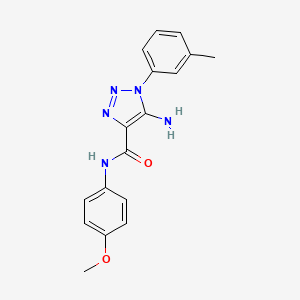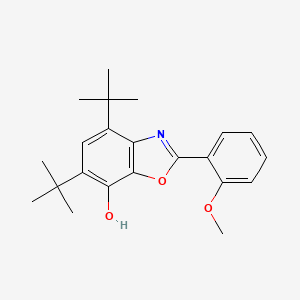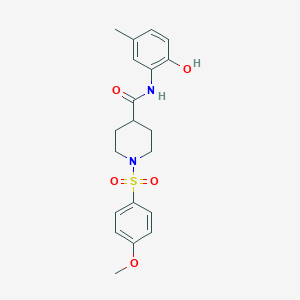![molecular formula C20H12ClF3N2O4 B5040883 N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5040883.png)
N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a nitrophenoxy group, and a trifluoromethyl group attached to a benzamide core. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylamine with 4-nitro-2-(trifluoromethyl)phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an organic solvent.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-3-[4-amino-2-(trifluoromethyl)phenoxy]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-4-nitrobenzamide
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(4-nitrophenyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide stands out due to the presence of both nitro and trifluoromethyl groups, which impart unique electronic and steric properties.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O4/c21-13-4-6-14(7-5-13)25-19(27)12-2-1-3-16(10-12)30-18-9-8-15(26(28)29)11-17(18)20(22,23)24/h1-11H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWRTOKWNPZOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5040807.png)
![2-benzyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5040814.png)

![(5E)-3-ETHYL-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5040827.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B5040833.png)


![(3,4-dimethoxybenzyl)methyl({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5040843.png)
![6-amino-1-(1,3-benzothiazol-2-yl)-3-methyl-4-(3-nitrophenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5040857.png)

![tetramethyl 6'-acetyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5040863.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one](/img/structure/B5040891.png)
![N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B5040894.png)

